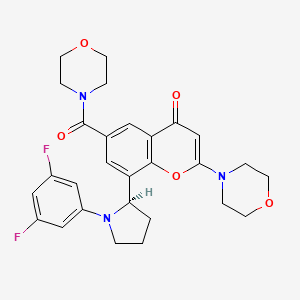

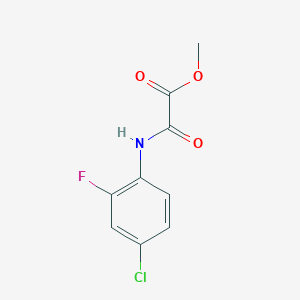

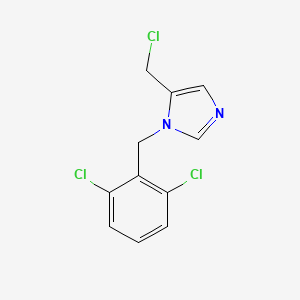

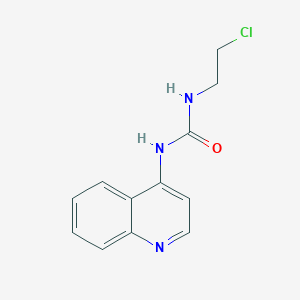

![molecular formula C11H11N B8403719 Tetrahydrocyclopenta[b]indole](/img/structure/B8403719.png)

Tetrahydrocyclopenta[b]indole

Overview

Description

Tetrahydrocyclopenta[b]indole: is a heterocyclic compound with the molecular formula C11H11N . . This compound features a fused ring system consisting of a cyclopentane ring and an indole moiety, making it a significant structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reduction Method: One common method for synthesizing tetrahydrocyclopent(b)indole involves the reduction of indole derivatives.

Functionalization Method: Another approach involves the functionalization of indoles at specific positions using thionium species-mediated reactions.

Industrial Production Methods: While specific industrial production methods for tetrahydrocyclopent(b)indole are not widely documented, the general principles of organic synthesis and reduction reactions are typically scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

Functionalization: It can also undergo functionalization at the 2α-position using thionium species.

Common Reagents and Conditions:

Reduction: Palladium on carbon (Pd/C) and hydrogen gas.

Functionalization: Thionium species.

Major Products:

- Various functionalized indoles from thionium species-mediated reactions .

Hexahydrocyclopent(b)indole: from reduction reactions.

Scientific Research Applications

Tetrahydrocyclopenta[b]indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetrahydrocyclopent(b)indole and its derivatives often involves interactions with specific molecular targets. For instance, indole derivatives are known to interact with microtubules, affecting their assembly and stability . This interaction can influence various cellular processes, including mitosis and cell division .

Comparison with Similar Compounds

Indole: A simpler structure with a single indole ring.

Tetrahydrocarbazole: Another heterocyclic compound with a similar fused ring system.

Hexahydrocyclopent(b)indole: A reduced form of tetrahydrocyclopent(b)indole.

Uniqueness: Tetrahydrocyclopenta[b]indole is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo various functionalization reactions makes it a versatile compound in organic synthesis .

Properties

Molecular Formula |

C11H11N |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

1,2,3,3a-tetrahydrocyclopenta[b]indole |

InChI |

InChI=1S/C11H11N/c1-2-6-10-8(4-1)9-5-3-7-11(9)12-10/h1-2,4,6,11H,3,5,7H2 |

InChI Key |

IAZKTAKWBHQCGF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C(=C3C=CC=CC3=N2)C1 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-one](/img/structure/B8403722.png)